2-methylfuran-3,4-dicarboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

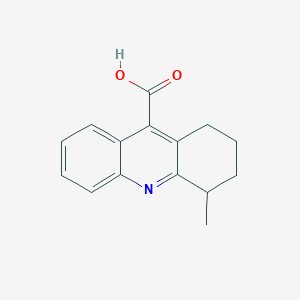

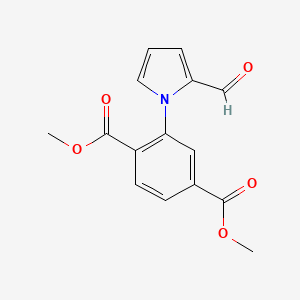

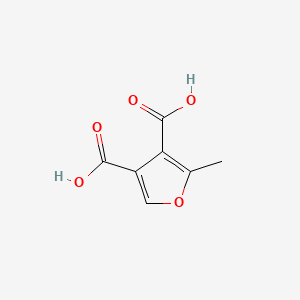

2-Methylfuran-3,4-dicarboxylic Acid is a chemical compound with the molecular formula C7H6O5 . It is also known by other names such as 2-methyl-3,4-furandicarboxylic acid . The molecular weight of this compound is 170.12 g/mol .

Molecular Structure Analysis

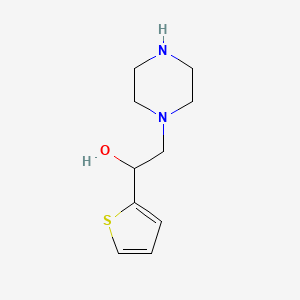

The molecular structure of this compound consists of a furan ring with a methyl group attached at the 2-position and carboxylic acid groups attached at the 3 and 4 positions . The InChI string representation of the molecule is InChI=1S/C7H6O5/c1-3-5 (7 (10)11)4 (2-12-3)6 (8)9/h2H,1H3, (H,8,9) (H,10,11) . The Canonical SMILES representation is CC1=C (C (=CO1)C (=O)O)C (=O)O .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 170.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are 170.02152329 g/mol . The Topological Polar Surface Area is 87.7 Ų . The Heavy Atom Count is 12 .

Scientific Research Applications

Sustainable Chemistry and Material Science 2-Methylfuran-3,4-dicarboxylic acid plays a significant role in the sustainable production of polymers and functional materials. Its derivative, 5-Hydroxymethylfurfural (HMF), is considered a pivotal platform chemical derived from biomass, potentially replacing non-renewable hydrocarbon sources. HMF and its derivatives, such as 2,5-furandicarboxylic acid, are promising feedstocks for synthesizing a new generation of environmentally friendly polymers and materials, highlighting the move towards a more sustainable chemical industry. This transition is critical in the context of reducing reliance on fossil fuels and mitigating climate change impacts (Chernyshev, Kravchenko, & Ananikov, 2017).

Biotechnology and Fermentation Processes In the realm of biotechnology, medium-chain dicarboxylic acids (MDCAs), including derivatives of this compound, are crucial for producing bio-based nylon materials. The microbial fermentation process for MDCAs presents an environmentally friendly alternative to chemical synthesis, aligning with the growing emphasis on sustainable industrial processes. Advances in metabolic engineering and synthetic biology are instrumental in overcoming existing barriers, thereby enhancing the bio-based production efficiency of these valuable chemical compounds (Li et al., 2020).

Environmental and Ecological Research The study of herbicides, including 2,4-dichlorophenoxyacetic acid (a compound related to this compound through its furan backbone), has revealed significant insights into the environmental and ecological impacts of these chemicals. Research focusing on the toxicity and mutagenicity of such herbicides underscores the importance of understanding their effects on non-target species, particularly in aquatic ecosystems. This knowledge is crucial for developing safer pest control methods and mitigating the environmental footprint of agricultural practices (Zuanazzi, Ghisi, & Oliveira, 2020).

Mechanism of Action

Target of Action

2-Methylfuran-3,4-dicarboxylic Acid is a furan derivative . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most notably in plants, algae, and microorganisms . They also serve as structural motifs in biologically active molecules . .

Mode of Action

Furan derivatives are known for their reactivity . They can undergo a variety of chemical reactions, which could potentially lead to changes in their targets. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biological processes . . More research is needed to identify the specific pathways affected by this compound.

Result of Action

Furan derivatives are known to have a wide range of applications in various industries, including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries . More research is needed to describe the specific effects of this compound’s action.

Action Environment

It is known that furan derivatives can be synthesized from biomass via fpcs , suggesting that they are part of a sustainable and environmentally friendly approach to chemical production . More research is needed to understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

2-methylfuran-3,4-dicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with laccase, an enzyme that catalyzes the oxidation of phenolic compounds. Laccase can facilitate the conversion of this compound into other derivatives through oxidative reactions . Additionally, this compound can interact with other biomolecules, such as amino acids and nucleotides, forming complexes that may affect cellular processes.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses . This modulation can lead to changes in the production of reactive oxygen species (ROS) and affect cellular redox balance. Additionally, the compound’s interaction with metabolic enzymes can alter cellular energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, the compound can inhibit the activity of certain dehydrogenases, enzymes involved in metabolic pathways . This inhibition can lead to a buildup of metabolic intermediates and alter the overall metabolic profile of the cell. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can degrade over time, leading to the formation of various degradation products . These degradation products can have different biochemical properties and may exert distinct effects on cells. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing antioxidant defenses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and oxidative stress . The threshold for these effects depends on the specific animal model and the duration of exposure. It is essential to determine the appropriate dosage range to minimize toxicity while maximizing potential benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as laccase and dehydrogenases, leading to the formation of various metabolites . These metabolites can participate in further biochemical reactions, influencing metabolic flux and the levels of other metabolites. Additionally, the compound can interact with cofactors such as NADH and FAD, affecting their availability and utilization in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters (OATs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as tissue type and blood flow.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications In these compartments, this compound can interact with localized enzymes and proteins, influencing their activity and the overall cellular function

Properties

IUPAC Name |

2-methylfuran-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c1-3-5(7(10)11)4(2-12-3)6(8)9/h2H,1H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVWTHJBGHANLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CO1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406163 |

Source

|

| Record name | 2-methylfuran-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54576-44-2 |

Source

|

| Record name | 2-methylfuran-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)